1-(5-Bromo-2,4-difluorophenyl)ethanol
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Overview
Description
1-(5-Bromo-2,4-difluorophenyl)ethanol is an organic compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, with an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Bromo-2,4-difluorophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(5-Bromo-2,4-difluorophenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes or biocatalytic methods using specific enzymes to achieve high yields and optical purity .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-2,4-difluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(5-Bromo-2,4-difluorophenyl)ethanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction of the compound can yield different alcohol derivatives depending on the reducing agent used.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as sodium methoxide (NaOCH3), potassium cyanide (KCN)
Major Products Formed:
Oxidation: 1-(5-Bromo-2,4-difluorophenyl)ethanone
Reduction: Various alcohol derivatives
Substitution: Compounds with different functional groups replacing the bromine atom
Scientific Research Applications
1-(5-Bromo-2,4-difluorophenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(5-Bromo-2,4-difluorophenyl)ethanol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 1-(4-Bromo-2,5-difluorophenyl)ethanol
- 1-(5-Bromo-2,3-difluorophenyl)ethanol
- 1-(5-Bromo-2,4-difluorophenyl)ethanone
Comparison: 1-(5-Bromo-2,4-difluorophenyl)ethanol is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and properties. Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C8H7BrF2O |
---|---|
Molecular Weight |
237.04 g/mol |
IUPAC Name |
1-(5-bromo-2,4-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H7BrF2O/c1-4(12)5-2-6(9)8(11)3-7(5)10/h2-4,12H,1H3 |
InChI Key |
JUVBHTUZJSDRDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1F)F)Br)O |
Origin of Product |
United States |
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